molecular formula C9H6F6N2S B065815 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea CAS No. 175277-17-5

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea

Cat. No.: B065815
CAS No.: 175277-17-5
M. Wt: 288.21 g/mol
InChI Key: CWRWOECVPKDZIC-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a phenyl ring substituted with two trifluoromethyl groups and a thiourea moiety, making it a valuable molecule in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea is unique due to its combination of trifluoromethyl groups and thiourea moiety, which imparts high reactivity and strong hydrogen-bonding capabilities. This makes it particularly valuable in catalysis and as a building block in organic synthesis .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRWOECVPKDZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371188
Record name N-[3,5-Bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-17-5
Record name N-[3,5-Bis(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-17-5
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Q & A

Q1: What is the role of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea in the synthesis of Gd-complexes?

A1: The research paper describes the use of this compound as a precursor for synthesizing a Gd-DTPA (diethylenetriaminepentaacetic acid) complex []. During the synthesis, the thiourea group (H2NC(S)-) is cleaved, leading to the formation of a 3,5-Bis(trifluoromethyl)aniline-DTPA derivative. This derivative then acts as a ligand, binding to a Gd ion to form the final Gd-DTPA complex.

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